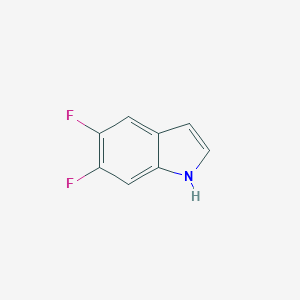

5,6-Difluoroindole

Description

Properties

IUPAC Name |

5,6-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVSNMPGFSFANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381099 | |

| Record name | 5,6-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169674-01-5 | |

| Record name | 5,6-Difluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169674-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Difluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Difluoroindole: A Core Scaffold in Modern Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Among these, the indole nucleus, a privileged structure in numerous biologically active compounds, has been a fertile ground for fluorination strategies. This guide provides a comprehensive technical overview of 5,6-Difluoroindole, a versatile building block whose unique electronic properties have positioned it as a critical intermediate in the synthesis of novel therapeutic agents and advanced organic materials. We will delve into its fundamental chemical structure, physicochemical and spectroscopic properties, established synthetic routes with detailed protocols, and its characteristic reactivity. The discussion is framed with insights into the causal relationships behind experimental choices, aiming to equip researchers with both theoretical knowledge and practical guidance for utilizing this powerful scaffold.

The Strategic Importance of this compound

The indole ring system is a ubiquitous feature in natural products and pharmaceuticals, famously forming the side chain of the amino acid tryptophan and the core of the neurotransmitter serotonin. Chemical modification of this scaffold is a proven strategy for modulating biological activity. The introduction of fluorine atoms, as in this compound, imparts a unique set of properties that are highly sought after in drug design.[1]

Fluorine's high electronegativity and small van der Waals radius allow it to serve as a "super-hydrogen," subtly altering a molecule's conformation and electronic distribution. Specifically, the C-F bond can:

-

Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[2]

-

Increase Lipophilicity: This can improve a molecule's ability to cross cellular membranes, enhancing bioavailability.[2]

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

-

Form Key Binding Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, improving binding affinity to target proteins.[1]

This compound leverages these benefits, serving as a crucial building block for pharmaceuticals targeting a range of conditions, from neurological disorders to cancer and infectious diseases.[3][4] Its unique electronic properties also make it a valuable component in the development of organic semiconductors and dyes for materials science applications.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis and analysis.

Chemical Structure and Core Properties

The foundational attributes of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 5,6-difluoro-1H-indole | [5] |

| CAS Number | 169674-01-5 | [5][6] |

| Molecular Formula | C₈H₅F₂N | [5] |

| Molecular Weight | 153.13 g/mol | [5] |

| Appearance | Off-white to pale yellow/brown powder/crystalline solid | [7] |

| Melting Point | Data not consistently available; related 5-Fluoroindole melts at 45-51 °C | [4] |

| Solubility | Soluble in organic solvents like DMF, DCM, EtOAc, THF; insoluble in water | [7] |

Spectroscopic Characterization

-

¹H NMR (Proton NMR): The spectrum is expected to show signals for the five protons. The protons on the benzene ring (C4-H and C7-H) will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms (³J H-F and ⁴J H-F). The protons on the pyrrole ring (C2-H and C3-H) will appear as multiplets, and the N-H proton will typically be a broad singlet.

-

¹³C NMR (Carbon NMR): The spectrum will display eight distinct signals. The carbons directly bonded to fluorine (C5 and C6) will show large one-bond coupling constants (¹J C-F), appearing as doublets. Other carbons in the benzene ring will also show smaller C-F couplings.

-

¹⁹F NMR (Fluorine NMR): This technique is particularly useful for fluorinated compounds.[11] Two distinct signals are expected for the non-equivalent C5-F and C6-F atoms. These signals would likely appear as doublets of doublets due to coupling with adjacent aromatic protons and with each other.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at m/z = 153.[5] Common fragmentation patterns for indoles include the loss of HCN, which would result in a fragment ion at m/z = 126.[12]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak around 3400 cm⁻¹ corresponding to the N-H stretch, C-H stretching vibrations in the 3100-3000 cm⁻¹ region, C=C aromatic stretching in the 1600-1450 cm⁻¹ range, and strong C-F stretching bands typically found in the 1250-1000 cm⁻¹ region.

Synthesis of this compound

The construction of the indole nucleus is a well-trodden path in organic chemistry. For substituted indoles like the 5,6-difluoro variant, the Leimgruber-Batcho indole synthesis is a particularly effective and industrially favored method due to its high yields and use of readily available starting materials.[11][13][14]

Rationale for the Leimgruber-Batcho Approach

This synthesis is superior to others, such as the classic Fischer synthesis, for several reasons in this context:

-

Regiocontrol: It provides unambiguous placement of substituents on the benzene ring, as the substitution pattern is defined by the starting 2-nitrotoluene derivative.

-

Mild Conditions: The final reductive cyclization step can be performed under relatively mild conditions (e.g., iron in acetic acid or catalytic hydrogenation), which is compatible with a wide range of functional groups.[14]

-

Scalability: The procedure is robust and has been successfully implemented on an industrial scale.[13]

The overall workflow involves the formation of an enamine from a substituted 2-nitrotoluene, followed by a reductive cyclization to form the indole ring.

// Nodes Start [label="4,5-Difluoro-2-nitrotoluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="DMF-DMA\n(Dimethylformamide dimethyl acetal)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Enamine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent2 [label="Reducing Agent\n(e.g., Fe/AcOH or H₂, Pd/C)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Start -> Intermediate [label="Step 1: Enamine Formation"]; Reagent1 -> Intermediate [style=dashed, arrowhead=none]; Intermediate -> Product [label="Step 2: Reductive Cyclization"]; Reagent2 -> Product [style=dashed, arrowhead=none]; } endom Caption: High-level workflow of the Leimgruber-Batcho synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for analogous fluoroindoles.[13][14]

Step 1: Synthesis of (E)-1-(4,5-Difluoro-2-nitrophenyl)-N,N-dimethylvinylamine (Enamine Intermediate)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-difluoro-2-nitrotoluene (1.0 eq).

-

Reagent Addition: Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and dimethylformamide (DMF) as the solvent.

-

Causality: DMF-DMA serves as both a reactant and a dehydrating agent, reacting with the acidic methyl group of the nitrotoluene to form the enamine. DMF is a suitable high-boiling polar aprotic solvent for this transformation.

-

-

Reaction: Heat the mixture to reflux (typically 120-140 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The resulting crude enamine is often a dark red or orange solid/oil and is typically used in the next step without further purification due to its potential instability.

Step 2: Reductive Cyclization to this compound

-

Setup: In a separate flask, prepare a mixture of iron powder (Fe) (5-10 eq) in glacial acetic acid (AcOH).

-

Causality: Iron in acetic acid is a classic, cost-effective, and powerful reducing system for converting nitro groups to amines. The acidic medium facilitates the reaction.

-

-

Addition of Intermediate: Heat the Fe/AcOH slurry to 60-80 °C. Dissolve the crude enamine from Step 1 in a suitable solvent (e.g., toluene or ethyl acetate) and add it dropwise to the hot slurry. An exotherm is often observed.

-

Reaction: After the addition is complete, heat the mixture to 100-110 °C and stir vigorously for 1-2 hours. The reaction involves the reduction of the nitro group to an amine, which then spontaneously cyclizes onto the enamine, eliminating dimethylamine to form the indole ring.

-

Workup and Purification: a. Cool the mixture to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate. c. Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Functionalization

The reactivity of the this compound core is governed by the interplay between the electron-rich pyrrole ring and the electron-withdrawing fluorine atoms on the benzene ring.

-

Pyrrole Ring Reactivity: The indole nucleus is an electron-rich aromatic system. The highest electron density is at the C3 position, making it the primary site for electrophilic substitution reactions (e.g., Vilsmeier-Haack, Mannich, Friedel-Crafts).[15] The nitrogen atom (N1) is nucleophilic and readily undergoes alkylation, acylation, or protection (e.g., with Boc, Ts, or SEM groups).

-

Influence of Fluorine Substituents: The two fluorine atoms at the C5 and C6 positions are strongly electron-withdrawing. This reduces the overall electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution compared to indole itself. However, this electronic pull enhances the acidity of the N-H proton, making N-deprotonation and subsequent functionalization easier.

-

Regioselectivity: Functionalization of the benzene ring (e.g., via lithiation followed by electrophilic quench) is more challenging due to the deactivating effect of the fluorine atoms. However, directed ortho-metalation (DoM) strategies, by first protecting the nitrogen, can provide access to the C4 and C7 positions.[16]

// Using an image of the structure as a node Indole [image="https://i.imgur.com/7123j2t.png", label=""];

// Invisible nodes for arrow positioning N1_pos [pos="2,1.2!", shape=point, style=invis]; C3_pos [pos="0.9,0.2!", shape=point, style=invis]; Benzene_pos [pos="3.5,0.2!", shape=point, style=invis];

// Labels for reactive sites N1_label [label="N1 Position:\n- Nucleophilic\n- Site for alkylation, acylation,\n and protection.", fontcolor="#34A853"]; C3_label [label="C3 Position:\n- Highest electron density\n- Primary site for\n electrophilic attack.", fontcolor="#EA4335"]; Benzene_label [label="Benzene Ring:\n- Deactivated by F atoms\n- Less reactive towards\n electrophiles.", fontcolor="#5F6368"];

// Arrows from invisible nodes to labels N1_pos -> N1_label [color="#34A853", arrowhead=vee, penwidth=1.5]; C3_pos -> C3_label [color="#EA4335", arrowhead=vee, penwidth=1.5]; Benzene_pos -> Benzene_label [color="#5F6368", arrowhead=vee, penwidth=1.5]; } endom Caption: Reactivity map of the this compound scaffold.

Applications in Drug Discovery and Materials Science

This compound is not an end product but a high-value intermediate. Its derivatives have shown significant promise in several research areas.

-

Pharmaceutical Development: The scaffold is a key building block in the synthesis of a wide array of bioactive molecules.[3] It is used to create potential treatments for neurological disorders, inhibitors of enzymes like tryptophan dioxygenase for cancer immunotherapy, and novel antiviral and antibacterial agents.[2][3] The difluoro substitution pattern is particularly valuable for fine-tuning the electronic and steric properties of a lead compound to optimize its pharmacological profile.

-

Materials Science: The unique electronic properties conferred by the fluorine atoms make this compound an attractive precursor for organic electronic materials.[3] Polymers and small molecules derived from it are investigated for use in organic light-emitting diodes (OLEDs) and organic semiconductors, where stability and charge-transport properties are critical.

Safety and Handling

Like many halogenated organic compounds, this compound requires careful handling.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[17]

-

Precautions: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[17][18]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[17]

Conclusion

This compound stands out as a strategically important molecular scaffold. The presence of two fluorine atoms on its benzene ring provides a powerful tool for chemists to modulate physicochemical and biological properties, leading to enhanced metabolic stability, bioavailability, and binding affinity in drug candidates. Its well-established synthesis via the Leimgruber-Batcho method and its predictable reactivity at the C3 and N1 positions make it a reliable and versatile building block. As the demand for more sophisticated and effective small molecules continues to grow in both medicine and materials science, the utility and importance of this compound are set to expand, cementing its role as a core component in the modern chemist's toolbox.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Difluoro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroindole. National Center for Biotechnology Information. Retrieved from [Link]

-

Diva-portal.org. (2022). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]

-

Reddit. (2023). 5-fluoroindole reactivity. r/OrganicChemistry. Retrieved from [Link]

-

Trade Science Inc. (2011). An efficient, scalable synthesis of substituted indoles using a modified Leimgruber-Batcho reaction. Organic Chemistry: An Indian Journal. Retrieved from [Link]

-

Chem-Impex. (n.d.). 5-Fluoroindole. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Fluoroindole-2-carboxylic acid. Retrieved from [Link]

-

MD Topology. (n.d.). 5-Fluoroindole. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoroindole. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Preparation of 5,6-Dihydroxyindole. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2011). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Retrieved from [Link]

-

LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Fluoroindole for Organic Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Fluoro-1H-indole. Retrieved from [Link]

-

Molecules. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]

-

ResearchGate. (2001). Synthesis and Reactivity of (C₆F₅)₃B− N -Heterocycle Complexes. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 5-fluoro-. WebBook. Retrieved from [Link]

-

PMC. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives. Retrieved from [Link]

Sources

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5,6-Difluoro-1H-indole | C8H5F2N | CID 2778732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 169674-01-5 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 1H-Indole, 5-fluoro- [webbook.nist.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tsijournals.com [tsijournals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. reddit.com [reddit.com]

- 16. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

5,6-Difluoroindole: A Technical Guide for Advanced Research and Development

Introduction: The Strategic Advantage of Vicinal Fluorination in the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Strategic functionalization of the indole ring is a key approach in drug discovery to modulate a compound's physicochemical and pharmacokinetic properties. Among the various substitution patterns, the introduction of fluorine atoms has gained significant traction due to the unique electronic properties of this element. This guide focuses on 5,6-difluoroindole, a di-fluorinated indole derivative where the vicinal fluorine atoms on the benzene ring impart distinct characteristics that are of high interest to researchers, scientists, and drug development professionals.

The incorporation of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The presence of two adjacent fluorine atoms in this compound creates a unique electronic environment that can lead to enhanced biological activity and improved drug-like properties. This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and potential applications, offering a technical resource for its utilization in research and development.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 169674-01-5 | |

| Molecular Formula | C₈H₅F₂N | |

| Molecular Weight | 153.13 g/mol | |

| Appearance | Off-white solid | |

| Melting Point | 99 °C | |

| Purity | ≥ 99% (HPLC) |

Strategic Synthesis of this compound: Key Methodologies

The synthesis of substituted indoles is a well-established field in organic chemistry, with several named reactions providing versatile routes to this important heterocyclic core. For the preparation of this compound, two classical methods are particularly relevant: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The choice between these methods often depends on the availability of starting materials, scalability, and the desired substitution pattern.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly efficient method for preparing indoles, especially at an industrial scale, due to its often high yields and mild reaction conditions.[1] The general pathway involves the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization.

A potential synthetic workflow for this compound via a modified Leimgruber-Batcho reaction is depicted below. This approach has been successfully applied to the synthesis of structurally related compounds like 6-chloro-5-fluoroindole.[2][3]

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Experimental Protocol: A Generalized Leimgruber-Batcho Approach

The following is a generalized protocol based on the synthesis of similar halo-substituted fluoroindoles and should be optimized for the specific synthesis of this compound.[4]

-

Enamine Formation:

-

A mixture of the starting material, 3,4-difluoro-6-methylnitrobenzene, and N,N-dimethylformamide di-isopropyl acetal in N,N-dimethylformamide (DMF) is heated.

-

The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture containing the enamine intermediate is typically used in the next step without further purification.

-

-

Reductive Cyclization:

-

A mixture of a reducing agent (e.g., iron powder and acetic acid in a suitable solvent like toluene, or a palladium on carbon catalyst) is prepared and heated.

-

The solution containing the enamine from the previous step is added dropwise to the reducing agent mixture while maintaining the temperature.

-

The reaction is stirred at an elevated temperature for a few hours, with progress monitored by HPLC.

-

After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

-

The crude product is then purified, typically by column chromatography, to yield pure this compound.

-

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring.[5] It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[6]

The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring.[5][6]

Caption: Fischer indole synthesis workflow for this compound.

Experimental Protocol: A Generalized Fischer Synthesis Approach

This protocol provides a general framework for the Fischer indole synthesis and would require optimization for the specific synthesis of this compound.

-

Phenylhydrazone Formation:

-

Dissolve the starting 3,4-difluorophenylhydrazine hydrochloride in a suitable solvent like ethanol or acetic acid.

-

Add an appropriate aldehyde or ketone (e.g., acetaldehyde or pyruvic acid).

-

Stir the mixture at room temperature. The formation of the hydrazone may be observed as a precipitate. The intermediate can be isolated or used directly in the next step.

-

-

Cyclization to Indole:

-

To the phenylhydrazone, add an acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.

-

Heat the reaction mixture, typically between 80-150°C, and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into cold water or onto crushed ice.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent, and purify the crude product by column chromatography.

-

The Role of this compound in Medicinal Chemistry and Beyond

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[7][8] The 5,6-difluoro substitution pattern in the indole ring can offer several advantages:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to increased metabolic stability and a longer in vivo half-life of the drug molecule.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of the compound.

-

Lipophilicity and Permeability: The lipophilicity of a molecule is a critical factor for its absorption and distribution. Fluorine substitution can modulate lipophilicity, which can be fine-tuned to optimize membrane permeability and overall pharmacokinetic properties.

-

Conformational Control: The presence of fluorine atoms can influence the preferred conformation of a molecule, which can be advantageous for locking it into a bioactive conformation for target binding.

Given these properties, this compound is a valuable building block for the synthesis of a wide range of bioactive compounds, including:

-

Neuroactive Compounds: As a precursor for potent selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system.[1]

-

Anti-cancer Agents: For the synthesis of inhibitors of enzymes like tryptophan dioxygenase, which are being explored as potential cancer immunomodulators.[1]

-

Antimicrobial Agents: The this compound scaffold can be incorporated into molecules with antibacterial and antifungal properties.[1]

-

Material Science: The unique electronic properties of fluorinated indoles also make them of interest in the development of organic electronic materials.

Spectroscopic Characterization

For researchers working with this compound, spectroscopic analysis is crucial for confirming the identity and purity of the compound. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry.

-

¹⁹F NMR Spectroscopy: This is a particularly powerful tool for characterizing fluorinated compounds. The ¹⁹F nucleus is 100% naturally abundant and has a wide chemical shift range, making it highly sensitive to the local electronic environment.[9][10] The ¹⁹F NMR spectrum of this compound would be expected to show two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data for similar compounds, the following should be considered:

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a strategically important building block for researchers in drug discovery and materials science. Its unique electronic properties, conferred by the vicinal fluorine atoms, offer a powerful tool for modulating the characteristics of target molecules. A thorough understanding of its synthesis, properties, and safe handling, as outlined in this guide, will enable scientists to effectively harness the potential of this versatile compound in their research and development endeavors.

References

-

Bentley, J. M., et al. (2004). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Synthetic Communications, 34(12), 2235-2244. Available at: [Link]

-

Bentley, J. M., et al. (2004). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Request PDF. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Fischer Indole Synthesis. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 5-Fluoroindole.

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221. Available at: [Link]

-

YouTube. (2025). Fischer Indole Synthesis Mechanism. Land of Learning. Retrieved from [Link]

- Alfa Chemistry. (n.d.). Exploring 5,7-Difluoro-1H-Indole: Properties and Applications.

-

TSI Journals. (2011). An efficient approach towards the synthesis of indoles via a modified Leimgruber-Batcho indole synthesis. Organic Chemistry: An Indian Journal. Available at: [Link]

-

ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroindole. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet - 6-Fluoroindole.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 5-Fluoroindole-2-carboxylic acid.

- Benchchem. (n.d.). 5,6-difluoro-7-methyl-1H-indole. Retrieved from a representative product page for a similar compound.

- The Royal Society of Chemistry. (n.d.). Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products.

-

Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

- Benchchem. (n.d.). Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols.

-

Journal of Enzyme Inhibition and Medicinal Chemistry. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]

- University of Illinois. (n.d.). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins.

- University of Wisconsin-Madison. (n.d.). Fluorine NMR.

-

Taylor & Francis Online. (2002). A SIMPLIFIED SYNTHESIS OF ETHYL 5-CHLORO-4-FLUORO-1H-INDOLE-2-CARBOXYLATE AND ETHYL 5-CHLORO-6-FLUORO-1H-H-INDOLE-2-CARBOXYLATE. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Preparation of 5,6-Dihydroxyindole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. biophysics.org [biophysics.org]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Profile of 5,6-Difluoroindole: Elucidating Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Indoles in Modern Chemistry

Fluorinated indole scaffolds are of paramount importance in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the indole ring system can dramatically alter the molecule's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity.[1] 5,6-Difluoroindole, a member of this esteemed class of compounds, presents a unique substitution pattern on the benzene ring of the indole nucleus. Understanding its spectroscopic signature is crucial for its unambiguous identification, purity assessment, and for predicting its behavior in various chemical and biological systems.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct, publicly available experimental spectra for this specific molecule are scarce, this guide will leverage data from closely related, well-characterized isomers and foundational spectroscopic principles to provide a robust predictive analysis. This approach is designed to empower researchers in their synthesis, characterization, and application of this and similar fluorinated indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its atomic connectivity and electronic environment.

Experimental Protocol for NMR Analysis

A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Instrumentation: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving complex spin systems.

-

Data Acquisition:

-

Utilize standard pulse programs for each nucleus.

-

Reference ¹H and ¹³C chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

For ¹⁹F NMR, an external standard such as CFCl₃ (trichlorofluoromethane) is often used.[2]

-

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine atoms.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (N-H) | 8.0 - 8.5 | broad singlet | - |

| H-2 | 7.2 - 7.4 | triplet | J ≈ 2.5 - 3.0 Hz |

| H-3 | 6.5 - 6.7 | triplet | J ≈ 2.5 - 3.0 Hz |

| H-4 | 7.0 - 7.2 | doublet of doublets | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2 Hz |

| H-7 | 7.3 - 7.5 | doublet of doublets | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2 Hz |

Interpretation:

-

The N-H proton (H-1) is expected to be downfield due to its acidic nature and the influence of the aromatic system.

-

H-2 and H-3 on the pyrrole ring will show characteristic coupling to each other.

-

H-4 and H-7 on the benzene ring will be split not only by each other (meta-coupling, which may not be resolved) but also by the neighboring fluorine atoms (³J(H-F)). This will result in complex multiplets, likely doublet of doublets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework, with the chemical shifts of the fluorinated carbons being particularly informative.

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine |

| C-2 | 120 - 125 | Possible small ⁴J(C-F) |

| C-3 | 100 - 105 | Possible small ³J(C-F) |

| C-3a | 125 - 130 | Doublet, ²J(C-F) |

| C-4 | 110 - 115 | Doublet, ²J(C-F) |

| C-5 | 150 - 155 | Doublet, ¹J(C-F) |

| C-6 | 150 - 155 | Doublet, ¹J(C-F) |

| C-7 | 105 - 110 | Doublet, ²J(C-F) |

| C-7a | 130 - 135 | Doublet, ³J(C-F) |

Interpretation:

-

The carbons directly bonded to fluorine (C-5 and C-6 ) will exhibit large one-bond coupling constants (¹J(C-F)) and will be significantly shifted downfield due to the electronegativity of fluorine.

-

Carbons adjacent to the C-F bonds (C-4, C-7, and C-3a ) will show smaller two-bond couplings (²J(C-F)).

-

Longer-range couplings (³J(C-F) and ⁴J(C-F)) may also be observed, providing further structural confirmation.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-5 | -115 to -125 | Doublet of doublets | ³J(F-F) ≈ 15-20 Hz, ³J(F-H4) ≈ 8-10 Hz |

| F-6 | -115 to -125 | Doublet of doublets | ³J(F-F) ≈ 15-20 Hz, ³J(F-H7) ≈ 8-10 Hz |

Interpretation:

-

The chemical shifts of the fluorine atoms are sensitive to their electronic environment.

-

The two fluorine atoms will couple to each other (³J(F-F) ), resulting in a doublet for each signal.

-

Each fluorine will also couple to the adjacent proton (³J(F-H) ), further splitting the signals into doublets of doublets. The magnitude of these coupling constants is diagnostic of the relative positions of the coupled nuclei.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis

-

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Caption: Workflow for IR Spectroscopic Analysis.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3300 | N-H stretch | Medium, sharp |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1620 - 1450 | Aromatic C=C ring stretch | Medium to strong |

| 1250 - 1150 | C-N stretch | Medium |

| 1200 - 1000 | C-F stretch | Strong |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

Interpretation:

-

The N-H stretching vibration around 3400-3300 cm⁻¹ is a hallmark of the indole ring.[3][4]

-

The presence of aromatic C-H and C=C stretching bands confirms the aromatic nature of the molecule.[3][4]

-

A strong absorption band in the 1200-1000 cm⁻¹ region is characteristic of the C-F stretching vibration , providing clear evidence of fluorination.[5][6] The exact position will depend on the coupling of these vibrations with other modes in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Experimental Protocol for MS Analysis

-

Instrumentation: High-resolution mass spectra are typically obtained using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. For more detailed fragmentation studies, Electron Ionization (EI) can be employed.

-

Sample Introduction: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC).

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular formula of this compound is C₈H₅F₂N. The calculated monoisotopic mass is approximately 153.04 g/mol .[7] In a high-resolution mass spectrum, the molecular ion peak should be observed at this m/z value.

-

Fragmentation Pattern: Under electron ionization (EI), the molecular ion can undergo fragmentation. Common fragmentation pathways for indoles involve the loss of small neutral molecules. For this compound, characteristic fragments might include:

-

Loss of HCN (m/z ≈ 126): A common fragmentation pathway for indoles.

-

Loss of a fluorine radical (m/z ≈ 134): Although the C-F bond is strong, this fragmentation is possible.

-

Retro-Diels-Alder type reactions in the pyrrole ring, leading to smaller fragments.

-

The exact fragmentation pattern will depend on the ionization energy and the specific mass spectrometer used.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By understanding the expected NMR chemical shifts and coupling constants, the characteristic IR absorption bands, and the likely mass spectrometric fragmentation patterns, researchers are better equipped to identify and characterize this important fluorinated indole. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As more experimental data for this compound becomes available, this guide can serve as a valuable reference for comparison and further refinement of our understanding of its spectroscopic properties.

References

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Profile of Fluorinated 2-Methylindoles for Research and Development.

- SpectraBase. (n.d.). 5,6-difluoro-1H-indole-2,3-dione.

-

PubChem. (n.d.). 5,6-Difluoro-1H-indole. Retrieved from [Link]

-

SpectraBase. (n.d.). 5,6-DICHLOROPERFLUOROINDENE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

Sources

- 1. 5,6-Difluorooxindole | C8H5F2NO | CID 12585282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 5,6-Difluoro-1H-indole | C8H5F2N | CID 2778732 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of 5,6-Difluoroindole: A Technical Guide for Advancing Pharmaceutical Research

Abstract

5,6-Difluoroindole is a critical heterocyclic building block in modern drug discovery, prized for the unique physicochemical properties imparted by its fluorine substituents. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making this compound a valuable scaffold in the development of novel therapeutics.[1][2] This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the well-established Leimgruber-Batcho and Fischer indole syntheses. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of these key synthetic strategies to inform rational synthesis design and optimization.

Introduction: The Strategic Importance of Fluorinated Indoles in Medicinal Chemistry

The indole nucleus is a ubiquitous scaffold in a vast array of pharmacologically active compounds.[3] The introduction of fluorine atoms into the indole ring system can dramatically alter a molecule's biological activity.[2] Fluorine's high electronegativity and relatively small size can influence molecular conformation, pKa, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] Specifically, the 5,6-difluoro substitution pattern has been explored in the development of a range of therapeutic agents, including those targeting neurological disorders and oncology.[1] This guide will provide the foundational knowledge for the efficient synthesis of this key intermediate, empowering researchers to accelerate their drug discovery programs.

Core Synthetic Strategies: A Comparative Overview

The construction of the this compound scaffold can be approached through several synthetic methodologies. The two most prominent and versatile methods, the Leimgruber-Batcho and Fischer indole syntheses, will be discussed in detail. The choice between these routes is often dictated by the availability of starting materials, desired scale, and tolerance to reaction conditions.

The Leimgruber-Batcho Indole Synthesis: A Mild and Efficient Approach

The Leimgruber-Batcho indole synthesis is a powerful and often high-yielding method for the preparation of indoles, particularly those unsubstituted at the 2- and 3-positions.[4] This two-step process involves the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by a reductive cyclization to yield the indole ring.[4]

Key Advantages:

-

Generally proceeds under milder conditions compared to the Fischer indole synthesis.

-

Often provides high yields.

-

Avoids the use of strong acids.

Primary Consideration:

-

The availability of the requisite substituted o-nitrotoluene starting material is crucial.

For the synthesis of this compound, the key starting material is 3,4-difluoro-6-nitrotoluene .

Experimental Protocols and Mechanistic Insights

Leimgruber-Batcho Synthesis of this compound

This synthesis proceeds in two key stages: enamine formation and reductive cyclization.

The first step involves the reaction of 3,4-difluoro-6-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding enamine. The reaction is typically catalyzed by a base, such as pyrrolidine, which can accelerate the reaction by facilitating the deprotonation of the acidic methyl group of the nitrotoluene.

Diagram: Leimgruber-Batcho Synthesis - Enamine Formation

Caption: Formation of the enamine intermediate.

Detailed Protocol: Synthesis of (E)-1-(3,4-Difluoro-2-nitrophenyl)-N,N-dimethylethenamine

-

To a solution of 3,4-difluoro-6-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents) and pyrrolidine (0.1 equivalents).

-

Heat the reaction mixture to 100-110 °C and stir for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture containing the enamine can often be used directly in the next step without isolation.

The enamine intermediate is then subjected to reductive cyclization to form the this compound product. This can be achieved using various reducing agents, with catalytic hydrogenation being a common and effective method.

Diagram: Leimgruber-Batcho Synthesis - Reductive Cyclization

Caption: Reductive cyclization to form this compound.

Detailed Protocol: Synthesis of this compound

-

Suspend the crude enamine from the previous step in a suitable solvent such as ethanol or toluene.

-

Add a palladium on carbon catalyst (10% Pd/C, 2-5 mol%).

-

Pressurize the reactor with hydrogen gas (50-100 psi) or add a hydrogen source like hydrazine hydrate (5 equivalents).

-

Heat the mixture to 60-80 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture and carefully filter the catalyst through a pad of Celite® under an inert atmosphere.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Alternative Reducing Agents: A combination of iron powder in acetic acid can also be employed for the reductive cyclization, which can be a more practical option for larger scale syntheses.[3][5]

| Parameter | Leimgruber-Batcho Synthesis |

| Starting Material | 3,4-Difluoro-6-nitrotoluene |

| Key Reagents | DMF-DMA, Pyrrolidine, Pd/C, H₂ (or Fe/AcOH) |

| Reaction Conditions | Step 1: 100-110 °C; Step 2: 60-80 °C |

| Typical Yields | High |

The Fischer Indole Synthesis: A Classic and Versatile Method

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole synthesis.[6] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[7][7]-sigmatropic rearrangement and cyclization to afford the indole.[6]

Key Advantages:

-

A widely applicable and versatile method.

-

A broad range of catalysts can be employed.

Primary Considerations:

-

The reaction often requires acidic conditions and elevated temperatures.

-

The use of unsymmetrical ketones can lead to the formation of isomeric products.

For the synthesis of this compound, the key starting material is 3,4-difluorophenylhydrazine .

The reaction proceeds through several key steps:

-

Hydrazone Formation: The 3,4-difluorophenylhydrazine reacts with an aldehyde or ketone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[7][7]-sigmatropic rearrangement.

-

Cyclization and Aromatization: The intermediate then cyclizes and eliminates ammonia to form the aromatic indole ring.[6]

Diagram: Fischer Indole Synthesis Pathway

Caption: Key stages of the Fischer indole synthesis.

Detailed Protocol: Synthesis of this compound (General Procedure)

-

Dissolve 3,4-difluorophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add an aldehyde or ketone (e.g., pyruvic acid or an equivalent) (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to form the hydrazone. The hydrazone may precipitate and can be isolated, or the reaction mixture can be carried forward directly.

-

To the hydrazone, add an acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.

-

Heat the reaction mixture, typically between 80-150 °C, for 1-4 hours.[8]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Parameter | Fischer Indole Synthesis |

| Starting Material | 3,4-Difluorophenylhydrazine |

| Key Reagents | Aldehyde or Ketone, Acid Catalyst (e.g., PPA, H₂SO₄) |

| Reaction Conditions | 80-150 °C |

| Typical Yields | Variable |

Applications in Drug Discovery and Development

This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The incorporation of the this compound scaffold has been shown to be advantageous in the development of:

-

Anticancer Agents: Fluorinated indoles have demonstrated promising results in inhibiting tumor growth.[1]

-

Neuroactive Compounds: This scaffold is a key component in the synthesis of agents targeting neurological disorders.[1]

-

Serotonin Receptor Ligands: Derivatives of fluoroindoles are precursors for serotonin receptor agonists.[7]

-

Enzyme Inhibitors: 5-Fluoro-2-oxindole derivatives have been investigated as potential α-glucosidase inhibitors for the management of type 2 diabetes.[6]

The unique electronic properties of the this compound moiety can lead to enhanced binding interactions with biological targets and improved metabolic stability, making it a valuable tool for lead optimization in drug discovery programs.[2]

Conclusion

The synthesis of this compound is a critical process for the advancement of pharmaceutical research and development. This guide has provided a detailed overview of the two primary synthetic routes, the Leimgruber-Batcho and Fischer indole syntheses, offering both mechanistic insights and practical experimental protocols. The Leimgruber-Batcho synthesis is often favored for its milder conditions and high yields, contingent on the availability of the corresponding o-nitrotoluene. The Fischer indole synthesis, while requiring harsher conditions, remains a versatile and widely used method. A thorough understanding of these synthetic strategies empowers researchers to make informed decisions in the design and execution of their synthetic campaigns, ultimately accelerating the discovery of novel and effective therapeutic agents.

References

-

Synthesis and Biological Activities of 5, 6-Difluoroindole-3-Acetic Acid. (URL: [Link])

-

Fluorine in drug discovery: Role, design and case studies. (URL: [Link])

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - Frontiers. (URL: [Link])

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (URL: [Link])

-

Synthesis of 5-Fluoroindole-5-13C - Diva-portal.org. (URL: [Link])

-

Organic CHEMISTRY - TSI Journals. (URL: [Link])

-

Preparation of 5,6-Dihydroxyindole. (URL: [Link])

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - ResearchGate. (URL: [Link])

-

Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tsijournals.com [tsijournals.com]

- 4. diva-portal.org [diva-portal.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Strategic Advantage of Fluorine in the Indole Scaffold

An In-Depth Technical Guide to the Biological Activity of 5,6-Difluoroindole Derivatives

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] When this versatile structure is augmented with fluorine atoms, particularly at the 5- and 6-positions, its physicochemical and pharmacological properties are profoundly enhanced. The strategic incorporation of fluorine, the most electronegative element, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4][5] The C-F bond is exceptionally stable, and its introduction can block sites of metabolic oxidation, thereby increasing the compound's bioavailability and in vivo half-life.[4] This guide provides a comprehensive exploration of the diverse biological activities exhibited by this compound derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, supported by quantitative data and detailed experimental protocols, to illuminate their potential as next-generation therapeutic agents.

Part 1: Anticancer Activity - Targeting the Engines of Malignancy

Derivatives of the this compound scaffold have emerged as a highly promising class of anticancer agents, demonstrating potent activity through diverse mechanisms ranging from enzyme inhibition to the induction of apoptosis.[6][7]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many indole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8][9] Several this compound derivatives have been identified as potent inhibitors of key kinases involved in tumor growth, angiogenesis, and metastasis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).[10][11]

These inhibitors typically function as ATP-competitive agents, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This action effectively halts the signaling cascade responsible for cell proliferation and survival.[9][10]

Caption: Generalized pathway of Receptor Tyrosine Kinase (RTK) inhibition.

Mechanism of Action: Pro-drug Activation and Apoptosis Induction

Another innovative strategy involves using this compound derivatives as pro-drugs. For instance, 5-fluoroindole-3-acetic acid can be selectively activated by peroxidases, which can be targeted to tumor tissues, to form highly cytotoxic products like 3-methylene-2-oxindole.[12] This reactive intermediate can conjugate with biological nucleophiles, including DNA, leading to cell death.[12]

Furthermore, certain glyoxylamide-based 6-fluoroindole derivatives have been shown to induce apoptosis in cancer cells, evidenced by the enhanced levels of cleaved PARP1, a key marker of programmed cell death.[7]

Quantitative Data: Cytotoxicity of this compound Derivatives

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values, where a lower value indicates greater potency. The table below summarizes the cytotoxic activity of various derivatives against a panel of human cancer cell lines.

| Compound Class | Derivative Example | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| Glyoxylamide-based | 6-Fluoroindole 32b | HeLa (Cervical) | 22.34 | [7] |

| 6-Fluoroindole 32b | PC-3 (Prostate) | 24.05 | [7] | |

| 6-Fluoroindole 32b | MDA-MB-231 (Breast) | 21.13 | [7] | |

| 6-Fluoroindole 32b | BxPC-3 (Pancreatic) | 29.94 | [7] | |

| Thiosemicarbazones | Compound 6l | A549 (Lung) | 20.6 | [13] |

| Compound 6b | A549 (Lung) | 26.8 | [13] | |

| Compound 7d | U-87 MG (Glioblastoma) | 34.9 | [13] | |

| Bis-indoles | Compound 33h | Fms-like tyrosine kinase 3 (FLT3) | 0.17 | [7] |

| Compound 33g | Fms-like tyrosine kinase 3 (FLT3) | 0.34 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

To assess the cytotoxic effects of novel compounds, the MTT assay is a standard colorimetric method. It is a reliable and widely used technique to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, U-87 MG) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a solvent control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).[13]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the solvent control and plot a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow for the MTT Cell Viability Assay.

Part 2: Antimicrobial & Antiviral Activity

The unique electronic properties conferred by the difluoro substitution also make these indole derivatives potent agents against various pathogens, including bacteria and viruses.[3][14][15]

Antibacterial and Antituberculosis Effects

Comparative studies have shown a significant difference in the antimicrobial potency of fluorinated indoles based on the position of the fluorine atom. Notably, 5-fluoroindole is significantly more potent than 6-fluoroindole in inhibiting the growth of Mycobacterium tuberculosis.[14] This highlights the critical role of substituent placement in modulating biological activity.

| Compound | Target Organism | Assay Type | Metric | Result | Reference |

| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | REMA | MIC (µM) | 4.7 | [14] |

| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | REMA | MIC (µM) | 74.0 | [14] |

| 5-Fluoro-1H-indole-2,3-dione Thiosemicarbazones | Mycobacterium tuberculosis H37Rv | MTT | IC₅₀ (µM) | Near-standard activity for several derivatives | [13] |

Experimental Protocol: Resazurin Microtiter Assay (REMA)

The REMA assay is a rapid, low-cost, and sensitive method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Principle: The assay uses the indicator dye resazurin, which is blue and non-fluorescent. In the presence of viable, metabolically active bacteria, resazurin is reduced to the pink and highly fluorescent resorufin. A lack of color change indicates bacterial growth inhibition.

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute the test compounds in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

-

Inoculation: Add the bacterial inoculum to each well containing the test compound. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plates for 7-10 days at 37°C.

-

Dye Addition: Add the resazurin solution to each well.

-

Second Incubation: Re-incubate the plates for 24-48 hours.

-

Result Interpretation: Visually assess the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[14]

Antiviral Activity

Several 5-fluoroindole derivatives have demonstrated significant antiviral activities against a range of viruses.[3] For instance, 5-fluoroindole-thiosemicarbazide derivatives show potent inhibition of Coxsackie B4 virus (CVB4) in both HeLa and Vero cell lines.[3] Additionally, certain 5-fluoro-1H-indole-2,3-dione thiosemicarbazones have been found to be effective against Herpes Simplex Virus (HSV-1, HSV-2) and Vaccinia Virus (VV).[16]

| Compound Class | Derivative Example | Target Virus | Cell Line | EC₅₀ (µg/mL) | Reference |

| Thiosemicarbazides | Compound 27b | Coxsackie B4 | HeLa | 0.87 | [3] |

| Compound 27b | Coxsackie B4 | Vero | 0.4 | [3] | |

| Thiosemicarbazones | Compound 7d (R₁=4-CF₃) | HSV-1, HSV-2, VV | HEL | Active | [16] |

| Compound 7l (R₁=3-Cl) | HSV-1, HSV-2, VV | HEL | Active | [16] | |

| Compound 7n (R₁=4-Br) | Coxsackie B4 | Vero | Selectively Active | [16] |

The mechanism for these antiviral actions can be multifaceted, including the inhibition of viral entry, replication enzymes like RNA polymerase, or other essential viral proteins.[1][15][17]

Part 3: Neuroprotective and Other Biological Activities

Neuroprotective Effects

The indole nucleus is a key feature of many neuroactive compounds.[18] Derivatives of indole have been investigated for their neuroprotective potential, particularly for their ability to combat oxidative stress, a key factor in many neurodegenerative diseases.[18][19][20] While specific research on this compound derivatives in neuroprotection is an emerging area, related pyrido[4,3-b]indole compounds have shown significant effects. For example, new derivatives of stobadine (a pyridoindole) have demonstrated the ability to reduce brain edema after head trauma and protect against hypoxia-induced impairment of synaptic transmission.[19] These effects are linked to their potent antioxidant and free radical scavenging properties.[18][19] The inclusion of fluorine is expected to modulate these properties, making 5,6-difluoroindoles an interesting scaffold for developing agents against neurodegenerative conditions like Alzheimer's and Parkinson's disease.[21][22]

Enzyme Inhibition: α-Glucosidase

Beyond cancer and infectious diseases, 5-fluoro-2-oxindole derivatives have been identified as potent inhibitors of α-glucosidase.[23][24] This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.[23]

Several synthesized 5-fluoro-2-oxindole derivatives exhibited significantly better inhibitory activity than the reference drug, acarbose.

| Compound | α-Glucosidase Inhibition IC₅₀ (µM) | Reference |

| 3f | 35.83 ± 0.98 | [23] |

| 3d | 49.89 ± 1.16 | [23] |

| 3i | 56.87 ± 0.42 | [23] |

| Acarbose (Reference) | 569.43 ± 43.72 | [23] |

Conclusion and Future Perspectives

The this compound scaffold represents a remarkably versatile and potent platform for the development of novel therapeutic agents. The strategic placement of two fluorine atoms enhances metabolic stability and modulates electronic properties, leading to a broad spectrum of biological activities. From potent kinase inhibitors for cancer therapy to specific antimicrobial agents and promising enzyme inhibitors, these derivatives have demonstrated significant potential.

Future research should focus on elucidating the precise structure-activity relationships (SAR) to optimize potency and selectivity for specific targets. Advanced in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of lead compounds. Furthermore, exploring the application of these derivatives in neuroprotection is a compelling avenue for addressing the significant unmet needs in treating neurodegenerative diseases. The continued exploration of this privileged, fluorinated scaffold is poised to yield the next generation of targeted therapies.

References

- Katayama, M., Kato, Y., & Hatano, T. (n.d.). Synthesis and Biological Activities of 5, 6-Difluoroindole-3-Acetic Acid. Amanote Research.

- BenchChem. (2025). Validating the Mechanism of Action of a 5-Fluoroindole Anticancer Agent: A Comparative Guide.

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole.

- El-Sayed, N. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.

- Sevinçli, Z. S., Cantürk, Z., Dikmen, M., & Karali, N. (2020). Anticancer and antituberculosis effects of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Istanbul Journal of Pharmacy, 50(3), 176-180.

- Abdel-Maksoud, M. S., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- Ye, M., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry.

- (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. IRIS UniPA.

- Sevinçli, Z. S., et al. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Bioorganic Chemistry.

- Folkes, L. K., & Wardman, P. (2002). 5-Fluoroindole-3-acetic acid: A prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Biochemical Pharmacology.

- Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.

- Kavitha, S., et al. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry.

- (n.d.). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. PubMed Central.

- (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.

- (n.d.). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.

- Wang, S., et al. (2015). A review on recent developments of indole-containing antiviral agents. Antiviral Research.

- Romeo, R., Legnani, L., & Chiacchio, M. (n.d.). Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022.

- Ye, M., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. ResearchGate.

- (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

- Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Cellular and Molecular Neurobiology.

- (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.

- Iannuzzi, M., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences.

- Al-Ostath, R. A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry.

- Stolc, S. (1999). Indole derivatives as neuroprotectants. Brain Research Bulletin.

- Uddin, M. S., et al. (2021). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. Molecules.

- Rather, R. A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of Molecular Structure.

- (n.d.). Role of Bioactive Compounds in Neuroprotection and Neurodegenerative Disease. MDPI.

Sources

- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]